molecular formula C10H14N2O5 B3425979 Thymidine CAS No. 50-88-4

Thymidine

Cat. No.: B3425979
CAS No.: 50-88-4
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-XLPZGREQSA-N
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Description

Thymidine (also known as deoxythis compound, dThd) is a pyrimidine deoxynucleoside that is one of the four fundamental nucleosides in DNA, where it pairs with deoxyadenosine (A) in double-stranded DNA . With a molecular formula of C10H14N2O5 and a molecular weight of 242.23 g/mol, it exists as a white crystalline powder . In cell biology, this compound is a critical tool for synchronizing cells in the G1/early S phase of the cell cycle . Its incorporation into DNA also makes it invaluable for cell proliferation assays; for example, radiolabeled tritiated this compound (3H-TdR) or analogs like bromodeoxyuridine (BrdU) are used to measure DNA synthesis and cell division rates . This compound's primary metabolic role is in the nucleotide salvage pathway. This pathway is catalyzed by enzymes like this compound kinase (TK), which phosphorylates this compound to this compound monophosphate (dTMP), providing DNA precursors . Research highlights the significance of the enzyme this compound phosphorylase (TYMP), which catalyzes the reversible phosphorolysis of this compound to thymine and 2-deoxy-d-ribose . TYMP is a key enzyme in the nucleoside metabolic rescue pathway and has been implicated in promoting tumor angiogenesis and growth, making it a significant target in cancer research . Consequently, inhibitors of TYMP are being investigated for their potential therapeutic value in arresting tumor growth and metastasis . Furthermore, modified analogs of this compound, such as Azidothis compound (AZT), are critical in antiviral therapies, demonstrating the compound's broad utility in pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Source PubChem
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InChI Key

IQFYYKKMVGJFEH-XLPZGREQSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
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Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
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Molecular Formula

C10H14N2O5
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Related CAS

100455-81-0
Record name Thymidine dimer
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DSSTOX Substance ID

DTXSID5023661
Record name Thymidine
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Molecular Weight

242.23 g/mol
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
Record name Thymidine
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Solubility

73.5 mg/mL, Water 50 (mg/mL)
Record name Thymidine
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CAS No.

146183-25-7, 50-88-4, 50-89-5
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Record name 3H-Thymidine
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Record name Thymidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine can be synthesized through various methods. One common synthetic route involves the condensation of thymine with deoxyribose. This process typically requires a catalyst and specific reaction conditions to ensure the correct stereochemistry of the product. Another method involves the halogenation-acylation reaction with propionyl chloride, followed by catalytic hydrogenation reduction and catalyzed alcoholysis .

Industrial Production Methods: Industrial production of this compound often starts with D-ribose as the initial raw material. The D-ribose undergoes direct condensation with thymine, followed by a series of reactions including halogenation-acylation, catalytic hydrogenation, and alcoholysis. This method yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Thymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thymine, deoxyribose derivatives, and various substituted this compound analogs .

Scientific Research Applications

Thymidine in Cancer Research

This compound Incorporation Assay (TIA)
The this compound incorporation assay is a pivotal method for assessing the sensitivity of human tumors to chemotherapeutic agents. This assay quantifies the inhibition of DNA synthesis in proliferating cell populations after exposure to drugs. A study involving 568 tumors demonstrated that TIA could predict drug sensitivity with an accuracy of 51% and resistance with 97% . This rapid method significantly improves upon traditional colony counting assays by providing results within five days and accommodating small biopsy specimens.

Case Study: Tumor Response to Chemotherapy
In a clinical study, this compound uptake was measured alongside fluorodeoxyglucose (FDG) in patients undergoing chemotherapy. Results indicated that while FDG uptake decreased significantly post-therapy, this compound uptake remained relatively unchanged in some patients with progressive disease. This suggests that this compound measurements can provide insights into tumor proliferation dynamics, even when traditional imaging fails to identify tumor sites .

This compound as a Diagnostic Tool

Positron Emission Tomography (PET)
this compound is utilized in PET imaging to assess cellular proliferation in tumors. Studies have shown that labeled this compound can be effectively used to visualize and measure the metabolic activity of tumors, thus aiding in the evaluation of treatment responses . For instance, a study noted that changes in this compound standardized uptake values (SUV) correlated with clinical outcomes post-chemotherapy, highlighting its potential as a biomarker for tumor activity.

Table 1: this compound Uptake Measurements Post-Chemotherapy

Patient IDTumor TypeThis compound SUV ChangeFDG SUV Change
1Small Cell Lung Cancer-8%Not Done
2Abdominal Sarcoma-3%+69%
3High-Grade Sarcoma0%-58%

This compound in Immunotherapy

This compound Kinase as a Biomarker
this compound kinase (TK), an enzyme involved in nucleotide synthesis, has emerged as a significant biomarker for cancer diagnosis and prognosis. Elevated levels of TK have been associated with various malignancies, including lung and breast cancers . Recent research indicates that targeting TK could enhance the efficacy of immunotherapies by improving tumor recognition and treatment outcomes.

Safety and Pharmacokinetics of this compound

Clinical Safety Studies
Recent studies have demonstrated the safety profile of this compound administration in infants, particularly those with congenital heart defects. The pharmacokinetics revealed that oral administration resulted in predictable absorption patterns without significant adverse effects . The mean peak enrichment times were consistent across different patient populations, suggesting reliable metabolic processing of this compound.

Mechanism of Action

Thymidine exerts its effects primarily through its incorporation into DNA. It pairs with deoxyadenosine in the DNA double helix, ensuring the accurate replication and transcription of genetic information. This compound is phosphorylated by this compound kinase to form this compound monophosphate, which is further phosphorylated to this compound diphosphate and this compound triphosphate. These phosphorylated forms are essential for DNA synthesis and repair .

Comparison with Similar Compounds

Halogenated Thymidine Analogues

These compounds replace this compound’s 5-methyl group with halogens or other functional groups, altering DNA incorporation efficiency and biological effects:

Compound Modification Key Application Biological Impact
BrdU 5-methyl → Bromine Cell proliferation tracking Disrupts DNA-protein interactions
IdU 5-methyl → Iodine Antiviral (HSV) Inhibits viral DNA replication
EdU 5-methyl → Ethynyl group Click chemistry-based DNA labeling Minimal steric hindrance
Idoxuridine 5-methyl → Iodine Herpes simplex virus treatment Terminates DNA elongation

Research Findings :

  • EdU’s alkyne group enables efficient bioorthogonal labeling but may interfere with chromatin remodeling .

3'-Modified Analogues

Modifications at the 3'-position of deoxyribose alter metabolic stability and therapeutic utility:

Compound Modification Application Mechanism of Action
AZT (Zidovudine) 3'-OH → Azido group HIV reverse transcriptase inhibition Chain termination during DNA synthesis
3'-Deoxy-L-thymidine 3'-OH → Hydrogen (L-stereoisomer) Antiviral research Stereospecific enzyme inhibition

Research Findings :

  • AZT’s azido group prevents phosphodiester bond formation, making it a potent antiretroviral agent. However, it exhibits mitochondrial toxicity in long-term use .
  • β-L-thymidine analogues show reduced cytotoxicity compared to D-isomers, highlighting stereochemistry’s role in drug design .

α- vs. β-Thymidine Derivatives

The anomeric configuration (α or β) affects binding to enzymes and therapeutic efficacy:

Compound Configuration Target Pathogen Potency (IC₅₀)
β-Thymidine β-N1 linkage N/A (Natural substrate) N/A
α-Thymidine α-N1 linkage Plasmodium falciparum 10-fold lower than β
5′-Phenyl-β-Thymidine β-N1 + phenyl P. falciparum IC₅₀ = 0.8 μM

Research Findings :

  • α-Thymidine derivatives exhibit reduced antimalarial activity compared to β-configured analogues, likely due to poor binding to Plasmodium kinases .
  • Adding phenyl groups at the 5′-position enhances β-thymidine’s potency by improving hydrophobic interactions with parasitic enzymes .

Comparison with Functional Analogues

Nucleoside Triphosphate Modifications

Chemical alterations to this compound triphosphate (dTTP) impact its role in DNA synthesis:

Compound Modification Application Key Limitation
dTTP Natural triphosphate DNA polymerase substrate N/A
α-P-methyl-dTTP Methyl group at α-phosphate Studying DNA polymerase mechanisms Incompatible with other nucleosides

Research Findings :

  • α-P-methyl-dTTP is synthesized using carbonyldiimidazole activation, but analogous modifications in cytidine or adenosine require protective groups that complicate synthesis .

Isotopic Labeling Analogues

Compound Isotope Application Detection Sensitivity
¹⁴C-Thymidine ¹⁴C at C2 position Cell proliferation assays High (AMS detection)
³H-Thymidine ³H at C5 position DNA synthesis tracking Lower resolution than ¹⁴C

Research Findings :

  • ¹⁴C-thymidine enables ultrasensitive tracking of mesenchymal stem cells in vivo via accelerator mass spectrometry (AMS), with minimal cytotoxicity at 0.1 μCi/mL .

Therapeutic and Toxicological Considerations

  • MNGIE Syndrome : this compound accumulation due to this compound phosphorylase deficiency causes mitochondrial DNA instability, leading to neuro-gastrointestinal dysfunction. Analogues like AZT may exacerbate nucleoside imbalance .
  • Antiviral vs. Anticancer Applications: Idoxuridine’s selectivity for viral this compound kinase reduces host toxicity, whereas BrdU’s incorporation into human DNA poses carcinogenic risks .

Biological Activity

Thymidine, a nucleoside composed of the nitrogenous base thymine and the sugar deoxyribose, plays crucial roles in cellular processes, particularly in DNA synthesis and repair. Its biological activity extends beyond mere structural roles in nucleic acids; it has implications in cancer therapy, cell cycle regulation, and enzymatic interactions. This article explores the various biological activities of this compound, supported by recent research findings and case studies.

This compound is primarily involved in DNA synthesis as a building block for DNA replication. It is phosphorylated to this compound monophosphate (TMP), then to this compound diphosphate (TDP), and finally to this compound triphosphate (TTP), which is incorporated into DNA strands. The regulation of this compound levels is critical for maintaining proper cell cycle progression and genomic stability.

Table 1: Phosphorylation Pathway of this compound

EnzymeSubstrateProduct
This compound KinaseThis compoundTMP
Thymidylate SynthaseTMPTDP
Nucleoside Diphosphate KinaseTDPTTP

2. This compound in Cancer Therapy

This compound's role extends into oncology, where it is utilized as a therapeutic agent. Its analogs have been developed to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Inhibitory Activity Against this compound Phosphorylase

Recent studies have focused on the inhibition of this compound phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. A study synthesized novel compounds with 1,2,4-triazole cores that exhibited significant inhibitory activity against TP. The most effective compounds demonstrated IC50 values lower than 10 µM, indicating strong potential for anti-tumor applications .

3. Cell Cycle Regulation

This compound is also critical in regulating the cell cycle. It can induce cell cycle arrest in various cancer cell lines, providing insights into its potential as a therapeutic agent.

Research Findings: Flow Cytometry Analysis

A study employed flow cytometry to evaluate the effects of this compound on cell cycle dynamics. The results indicated that this compound treatment led to increased S-phase arrest in treated cells compared to controls, highlighting its role in modulating cell proliferation .

4. Antiviral Properties

This compound analogs have shown antiviral activity against various viruses, including HIV and herpes simplex virus (HSV). For instance, certain derivatives of this compound were found to inhibit viral replication effectively.

Table 2: Antiviral Activity of this compound Analogues

CompoundVirus TypeEC50 (µM)
3'-Amino-3'-deoxythis compoundHIV5
5'-Amino-5'-deoxythis compoundHSV2

5. Recent Advances in this compound Research

Recent investigations have explored hybrid compounds combining this compound with other active moieties to enhance biological activity. A study evaluated hybrids of naphthoquinone with this compound derivatives, revealing promising anticancer activity against squamous cancer cell lines . The molecular docking studies indicated favorable interactions between these hybrids and key proteins involved in apoptosis pathways.

Q & A

Basic Research Questions

Q. How do researchers determine the optimal thymidine concentration for cell culture experiments to avoid replication stress or toxicity?

  • Methodology : Use dose-response assays with varying this compound concentrations (e.g., 0–2 mM) and monitor cell viability (via trypan blue exclusion or MTT assays) and DNA synthesis rates (via [³H]-thymidine incorporation). Validate with flow cytometry to assess cell cycle arrest at S-phase, a hallmark of replication stress .
  • Key Data : EC₅₀ values for this compound-induced toxicity and IC₅₀ for replication inhibition. Compare with literature baselines (e.g., 0.5–1 mM for mammalian cells).

Q. What analytical techniques are most reliable for quantifying this compound and its metabolites in biological samples?

  • Methodology :

  • HPLC-UV/LC-MS : Separates this compound from deoxyuridine or this compound triphosphate (dTTP) using reverse-phase C18 columns (retention time: ~8–10 min for this compound) .
  • Enzymatic assays : Couple this compound phosphorylase (TP) with nucleoside phosphorylases to measure substrate-specific activity .
    • Validation : Spike-and-recovery experiments with internal standards (e.g., ¹³C-thymidine) to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic isotope effect (KIE) data in this compound phosphorylase (TP) mechanistic studies?

  • Case Study : In TP-catalyzed this compound hydrolysis, near-unity ¹⁵N KIEs (1.004 ± 0.002) conflict with significant ¹⁴C/³H KIEs (1.033–1.325), suggesting multi-step mechanisms .
  • Methodology :

  • Computational modeling : Use density functional theory (DFT) to simulate transition states and compare with experimental KIEs.
  • Stepwise kinetic analysis : Isolate rate-determining steps (e.g., C-N bond cleavage vs. nucleophilic attack) using pre-steady-state kinetics .
    • Resolution : Propose hybrid mechanisms (e.g., DN‡*AN) where bond reorganization occurs across distinct steps .

Q. What experimental designs are recommended to distinguish this compound salvage pathway activity from de novo synthesis in cancer cells?

  • Methodology :

  • Isotope tracing : Use [¹⁵N]-thymidine to track incorporation into DNA via salvage pathways vs. [¹³C]-glucose to monitor de novo dTTP synthesis .
  • Gene knockout models : Silence TP or this compound kinase 1 (TK1) and measure compensatory pathway activation via RNA-seq/metabolomics .
    • Data Interpretation : Normalize results to housekeeping genes (e.g., GAPDH) and validate with rescue experiments .

Methodological & Data Analysis Questions

Q. How should researchers address variability in this compound uptake rates across cell lines or tissue types?

  • Methodology :

  • Normalization : Express uptake as pmol/µg protein/hour, using BCA assays for protein quantification.
  • Blockers : Co-treat with nitrobenzylthioinosine (NBMPR) to inhibit equilibrative nucleoside transporters (ENTs) and isolate concentrative (CNT) transporter activity .
    • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (Cohen’s d) .

Q. What strategies improve reproducibility in this compound analog incorporation assays (e.g., EdU vs. BrdU)?

  • Optimization :

  • Fixation/Permeabilization : Compare methanol (−20°C) vs. paraformaldehyde (4%) for DNA denaturation efficiency.
  • Antibody validation : Use knockout cell controls to confirm specificity in immunofluorescence .
    • Troubleshooting : Pre-treat with DNase I to reduce background in BrdU assays .

Contradiction & Interpretation Questions

Q. How to reconcile conflicting reports on this compound’s role in mitochondrial DNA (mtDNA) replication?

  • Analysis Framework :

  • Tissue-specific factors : Compare mtDNA turnover rates in post-mitotic (e.g., neurons) vs. proliferative (e.g., hepatocytes) cells.
  • This compound kinase 2 (TK2) dependency : Use TK2-deficient models to assess salvage pathway redundancy .
    • Meta-analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Thymidine

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